2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide
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Overview
Description
2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide is a chemical compound with the molecular formula C13H20N2O2 It is known for its unique structure, which includes an amino group, an isopropyl group, and a methoxy-benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzylamine, isopropylamine, and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or ethanol. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain cosmetic and personal care products.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its effects are mediated through its interaction with key regulatory molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide
- 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-butyramide
- 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-valeramide
Uniqueness
2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide stands out due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit unique biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-N-[(3-methoxyphenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)15(13(16)8-14)9-11-5-4-6-12(7-11)17-3/h4-7,10H,8-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGAWFLZBHFMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)OC)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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